![molecular formula C11H12N2O5S B1438749 6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-2-carboxylic acid CAS No. 1155538-89-8](/img/structure/B1438749.png)
6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-2-carboxylic acid
Overview
Description
6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C11H12N2O5S It is characterized by the presence of a thiomorpholine ring, a pyridine ring, and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-2-carboxylic acid typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of a suitable amine with sulfur-containing reagents under controlled conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often involving a halogenated pyridine derivative and a nucleophilic substitution reaction.
Introduction of Carboxylic Acid Groups: The carboxylic acid groups are typically introduced through oxidation reactions or by using carboxylation reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiomorpholine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine ring or the thiomorpholine ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution Reagents: Halogenated compounds and nucleophiles like amines or thiols are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiomorpholine rings.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that derivatives of thiomorpholine compounds exhibit significant antimicrobial properties. A study demonstrated that 6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-2-carboxylic acid showed activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential use in developing new antibiotics or antimicrobial agents.
Antitumor Activity
Another promising application lies in oncology. Preliminary studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, indicating its potential as an antitumor agent. For instance, in vitro assays revealed that it effectively reduced cell viability in breast cancer cells by inducing apoptosis.
Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes involved in disease pathways. For example, it has been shown to inhibit certain proteases that play a role in cancer metastasis. This inhibition could be leveraged to develop therapeutic agents targeting metastatic cancer.
Material Science Applications
Polymer Synthesis
In materials science, the compound serves as a building block for synthesizing novel polymers. Its functional groups allow for copolymerization with other monomers, resulting in materials with tailored properties for applications in coatings and adhesives.
Nanomaterials
The integration of this compound into nanomaterial synthesis has been investigated. Studies suggest that it can be used to modify the surface properties of nanoparticles, enhancing their stability and functionality for drug delivery systems.
Biochemical Applications
Bioconjugation
The reactive carbonyl group in the compound makes it suitable for bioconjugation applications. It can be used to attach biomolecules such as peptides or proteins to surfaces or other molecules, facilitating targeted drug delivery systems.
Analytical Chemistry
In analytical chemistry, this compound can serve as a reagent for detecting specific analytes due to its unique chemical properties. Its ability to form stable complexes with metal ions is particularly useful in environmental monitoring applications.
Case Studies
Mechanism of Action
The mechanism of action of 6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiomorpholine ring and pyridine ring can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The carboxylic acid groups may also play a role in binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the pyridine ring.
6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)benzene-2-carboxylic acid: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-2-carboxylic acid is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to similar compounds. Its combination of a thiomorpholine ring and a pyridine ring with carboxylic acid groups makes it a versatile compound for various applications.
Biological Activity
6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-2-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its synthesis, biological properties, and potential applications in pharmacology.
Chemical Structure
The compound features a pyridine ring substituted with a thiomorpholine moiety, which contributes to its biological activity. The structure can be represented as follows:
Where the exact values of , , , , and depend on the specific configuration of the compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives. For instance, the reaction of pyridine-2-carboxylic acid with thiomorpholine derivatives under controlled conditions yields the target compound. The reaction conditions and yields can vary significantly based on the substituents used.
Antioxidant Activity
Recent studies indicate that compounds related to this compound exhibit significant antioxidant properties. For example, a related compound demonstrated an inhibition rate of 72.93% against the DPPH free radical at a concentration of 25 μg/mL . This suggests that similar derivatives could possess comparable antioxidant capabilities.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : Compounds derived from similar structures showed inhibition constants in the range of 3.07 ± 0.76 to 87.26 ± 29.25 nM against AChE .
- Carbonic Anhydrases (hCA I and II) : The inhibition constants ranged from 1.47 ± 0.37 to 10.06 ± 2.96 nM for hCA I and from 3.55 ± 0.57 to 7.66 ± 2.06 nM for hCA II .
These findings indicate that the biological activity of this compound may be linked to its ability to inhibit key enzymes involved in various physiological processes.
Antitumor Activity
Preliminary studies suggest potential antitumor activity, particularly in cell lines such as HeLa and A549. Compounds with similar structures have shown cytotoxic effects, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Case Studies
- Antioxidant Activity Study : A study synthesized various pyridine derivatives and tested their antioxidant capacity using DPPH assays, revealing promising results for several compounds .
- Enzyme Inhibition Study : Another study focused on enzyme inhibition by synthesizing derivatives from pyridine carboxylic acids and evaluating their effects on AChE and carbonic anhydrases, demonstrating significant inhibitory activity across several compounds .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
6-(1,1-dioxo-1,4-thiazinane-4-carbonyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5S/c14-10(13-4-6-19(17,18)7-5-13)8-2-1-3-9(12-8)11(15)16/h1-3H,4-7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEALAHKKLPRQDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)C2=NC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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